molecular formula C₂₃H₃₆O₁₂ B1140150 8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside CAS No. 93619-78-4

8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside

Cat. No.: B1140150
CAS No.: 93619-78-4
M. Wt: 504.52
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Description

Chemical Identity and Nomenclature

Systematic Name :
8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-β-D-galactopyranoside

Synonyms :

  • Methyl 9-[(2S,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)oxan-2-yl] nonanedioate
  • 1-Methyl 9-[(2S,3R,4S,5S,6R)-3,4,5-tris(acetyloxy)-6-(acetyloxymethyl)tetrahydro-2H-pyran-2-yl] nonanedioate

CAS Number :
93619-78-4

Molecular Formula :
C24H36O13

Molecular Weight :
532.53 g/mol

Structural Breakdown :

  • Core sugar : β-D-galactopyranose (six-membered pyranose ring in chair conformation).
  • Protective groups : Four acetyl (O-acetyl) groups at positions 2', 3', 4', and 6'.
  • Functionalization : An 8-methoxycarbonyloctanoyl chain esterified to the anomeric carbon (C1).

The IUPAC name reflects its galactopyranoside backbone, acetyl protections, and the methoxycarbonyl-terminated acyl chain. The "β" designation indicates the anomeric hydroxyl group’s orientation axial to the galactose ring.

Historical Context in Carbohydrate Chemistry

This compound emerged from advancements in Koenigs-Knorr glycosylation , a foundational method for synthesizing glycosides from acetyl-protected glycosyl halides. Key historical milestones include:

  • Early glycosylation : Silver carbonate-mediated reactions of acetylated galactosyl bromides, as described by Fischer and Armstrong.
  • Protecting group strategies : Acetyl groups became standard for stabilizing reactive intermediates during glycosidic bond formation.
  • Modern adaptations : Use of silyl triflates (e.g., TMSOTf) to accelerate glycosylation kinetics while retaining stereochemical fidelity.

The compound’s design exemplifies the interplay between traditional protecting-group chemistry (acetyl) and innovative acyl chain modifications for functional diversification.

Molecular Classification within Glycoside Derivatives

Classification Criteria :

Feature Classification
Glycosidic bond type O-Glycoside (C1-O linkage)
Protecting groups Tetra-O-acetyl
Aglycone moiety 8-Methoxycarbonyloctanoyl
Stereochemistry β-anomer (equatorial C1 substituent)

Comparative Analysis :

  • Vs. S-glycosides : Unlike thioglycosides (e.g., ethyl 1-thio-β-D-galactopyranoside), this compound’s O-glycosidic bond enhances hydrolytic stability while retaining enzymatic recognizability.
  • Vs. Unprotected glycosides : Acetyl groups prevent undesired side reactions (e.g., ring-opening) during synthesis.
  • Vs. Short-chain glycosides : The octanoyl chain introduces lipophilicity, enabling applications in membrane-associated glycobiology studies.

Structural Significance in Glycobiology Research

Key Structural Contributions :

  • Acetyl groups :
    • Mask hydroxyl groups to direct regioselective reactions.
    • Enhance solubility in organic solvents (e.g., dichloromethane, chloroform).
  • β-D-galactopyranoside core :

    • Mimics natural galactose-containing glycans (e.g., blood group antigens).
    • Serves as a substrate for β-galactosidases and galactosyltransferases.
  • Methoxycarbonyloctanoyl chain :

    • Acts as a spacer for conjugating fluorophores or biotin in probe design.
    • Mimics lipidated glycans in bacterial lipopolysaccharides.

Research Applications :

  • Glycosyltransferase assays : Used to study enzyme specificity due to its defined stereochemistry.
  • Glycoconjugate synthesis : Intermediate for generating neo-glycoproteins or glycolipids.
  • Structural probes : NMR and X-ray crystallography studies leverage its crystalline stability.

Properties

IUPAC Name

methyl 8-[(2R,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O12/c1-14(24)31-13-18-20(32-15(2)25)21(33-16(3)26)22(34-17(4)27)23(35-18)30-12-10-8-6-7-9-11-19(28)29-5/h18,20-23H,6-13H2,1-5H3/t18?,20-,21?,22?,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUXWCCGBYMVBI-ZXVYMRSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1[C@@H](C(C([C@@H](O1)OCCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The compound features a β-D-galactopyranose core with acetyl groups at the 2', 3', 4', and 6-hydroxyl positions, while the anomeric oxygen is linked to an 8-methoxycarbonyloctanoyl moiety. The molecular formula, C<sub>24</sub>H<sub>36</sub>O<sub>13</sub> (MW: 532.53 g/mol), underscores the necessity for precise protection-deprotection strategies to avoid side reactions. The β-glycosidic bond introduces stereochemical complexity, as acetyl groups at C-2' and C-3' act as participating groups, traditionally favoring α-selectivity during glycosylation. Overcoming this inherent bias to achieve β-configuration represents a central challenge.

Key Synthetic Objectives

  • Regioselective Protection : Sequential acetylation of galactose hydroxyls.

  • Glycosidic Bond Formation : Coupling the anomeric center with 8-methoxycarbonyloctanol.

  • Stereochemical Control : Ensuring β-selectivity despite participating acetyl groups.

Preparation of the Tetra-O-acetyl-β-D-galactopyranosyl Donor

Synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Bromide

The galactopyranosyl bromide serves as a critical intermediate. A validated protocol involves treating D-galactose with acetic anhydride in pyridine to yield per-O-acetylated galactose, followed by selective anomeric bromination using hydrogen bromide in acetic acid. For instance, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide is synthesized in 94% yield under these conditions. The α-bromide predominates due to neighboring-group participation from the C-2 acetyl group, necessitating anomerization or alternative donors for β-configuration.

β-Selective Donor Development

To circumvent α-bias, 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate is prepared via base-catalyzed reaction of the hemiacetal with trichloroacetonitrile. This donor enables β-selective glycosylation under mild Lewis acid catalysis (e.g., BF<sub>3</sub>·OEt<sub>2</sub>), as demonstrated for analogous glucopyranosides.

Glycosylation with 8-Methoxycarbonyloctanol

Aglycone Preparation

8-Methoxycarbonyloctanol is synthesized through esterification of 8-bromooctanoic acid with methanol, followed by nucleophilic substitution with sodium methoxide. The resultant alcohol is purified via distillation (b.p. 145–150°C at 0.1 mmHg) and characterized by <sup>1</sup>H NMR.

Glycosylation Conditions

Coupling the galactosyl donor with 8-methoxycarbonyloctanol is achieved under Helferich conditions (Ag<sub>2</sub>CO<sub>3</sub> or AgOTf promoter in anhydrous dichloromethane). For example, reacting 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate (1.2 eq.) with 8-methoxycarbonyloctanol (1.0 eq.) in the presence of AgOTf (0.1 eq.) at −15°C for 12 hours affords the β-glycoside in 68% yield. The low temperature suppresses acetyl group migration and minimizes α-anomer formation.

Donor TypePromoterTemp (°C)Yield (%)α:β Ratio
TrichloroacetimidateAgOTf−15681:9
BromideAg<sub>2</sub>CO<sub>3</sub>25453:7

Table 1. Glycosylation efficiency under varying conditions.

Alternative Synthetic Routes

Thioglycoside-Mediated Glycosylation

Inspired by thioglycoside activation, 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-galactopyranose is prepared via bromide displacement with potassium thioacetate (82–90% yield). Subsequent oxidative activation using NIS/TfOH in acetonitrile enables coupling with 8-methoxycarbonyloctanol, yielding the target compound in 61% yield. This method offers superior anomeric control but requires stringent anhydrous conditions.

Enzymatic Approaches

Lipase-catalyzed transesterification has been explored for acetylated glycosides. Immobilized Candida antarctica lipase B (CAL-B) in tert-butanol selectively acylates the primary 6-OH of galactose, though full regioselectivity for tetra-acetylation remains elusive.

Characterization and Validation

Spectroscopic Analysis

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) of the final product displays characteristic signals:

  • δ 5.33 (d, J = 8.4 Hz, H-1'), confirming β-configuration.

  • δ 2.05–2.01 (4 × s, 12H, acetyl CH<sub>3</sub>).

  • δ 3.67 (s, 3H, methoxycarbonyl CH<sub>3</sub>).

Crystallographic Studies

Single-crystal X-ray diffraction of analogous β-galactopyranosides reveals a <sup>4</sup>C<sub>1</sub> chair conformation with C-1–O bond lengths of 1.407 Å, consistent with β-glycosidic linkages .

Chemical Reactions Analysis

Types of Reactions

8-Methoxycarbonyloctanoyl-2’,3’,4’,6-tetra-O-acetyl-beta-D-galactopyranoside undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

    Esterification: The compound can participate in further esterification reactions to form more complex derivatives.

    Oxidation and Reduction: The methoxycarbonyl group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include deacetylated derivatives, further esterified compounds, and oxidized or reduced forms of the original molecule.

Scientific Research Applications

Structure

The structure of this compound features a methoxycarbonyl group attached to an octanoyl chain, along with multiple acetyl groups on the galactopyranoside unit. This unique configuration allows for versatile reactivity and functionality in various chemical reactions.

Biomedical Applications

8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside is primarily utilized in the development of drugs for glycosylation disorders. Its ability to participate in glycosylation processes makes it a valuable tool for researchers exploring enzyme-substrate interactions and the biochemical pathways involved in these diseases .

Synthesis of Complex Carbohydrates

This compound acts as a building block for synthesizing more complex carbohydrate structures. It is commonly used in carbohydrate chemistry to create derivatives that can be employed in various biological assays and therapeutic applications .

Pharmaceutical Development

In pharmaceutical research, this compound is instrumental in developing new therapeutic agents aimed at treating conditions related to abnormal glycosylation. It has been shown to facilitate the synthesis of drugs that target specific pathways involved in diseases like cystic fibrosis and other lysosomal storage disorders .

Chemical Reactions

The compound can undergo several types of chemical reactions:

  • Hydrolysis : The acetyl groups can be hydrolyzed to yield free hydroxyl groups.
  • Esterification : It can participate in further esterification reactions to form more complex derivatives.
  • Oxidation and Reduction : The methoxycarbonyl group can be modified under specific conditions .

Uniqueness

The unique structure of this compound allows it to serve as a versatile intermediate in drug synthesis. Its reactivity and role in glycosylation processes distinguish it from other similar compounds .

Case Studies and Research Findings

  • Glycosylation Disorders : Research has demonstrated that compounds like this compound play critical roles in developing therapies for glycosylation disorders. Studies indicate successful synthesis pathways leading to potential treatments for diseases such as Gaucher and Fabry diseases .
  • Pharmaceutical Synthesis : A recent study highlighted the compound's use as an intermediate in synthesizing novel therapeutic agents that effectively target specific enzymes involved in glycosylation pathways. The research showed promising results in preclinical trials .

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in glycosylation processes. It interacts with specific enzymes and substrates involved in the addition of sugar moieties to proteins and lipids. This modification is crucial for the proper functioning of various biological molecules and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Acetylation Patterns
  • Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (CAS: N/A): Shares the tetra-O-acetylated galactopyranose core but substitutes the anomeric oxygen with a thioethyl group. Enhanced nucleophilicity at the anomeric position facilitates glycosidic bond formation in thioglycoside-based syntheses . Key Difference: The thioether group alters reactivity compared to the methoxycarbonyloctanoyl chain in the target compound.
  • Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside: Features a trityl-protected 6-OH group and acetylated 2,3,4-positions.
Acyl Chain Variations
  • Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-4-O-(3,4,6-tri-O-acetyl-2-O-methyl-β-D-galactopyranosyl)-α-D-glucopyranoside : Contains a 2-O-methyl-β-D-galactopyranosyl donor linked to a glucosamine acceptor. The methyl group at the 2-position sterically hinders glycosylation, contrasting with the target compound’s unmodified 2'-acetyl group.
  • Methyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-D-glycero-α-D-galacto-non-2-ulopyranosylonate : A sialic acid derivative with a tri-O-acetylated galacto-configured core. The carbonyl group at the 4-O position introduces rigidity, unlike the flexible methoxycarbonyloctanoyl chain in the target compound.

Key Observations :

  • The target compound’s methoxycarbonyloctanoyl chain provides a hydrophobic handle for conjugation or purification, absent in acetylated analogs like ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside .
  • Fluorinated derivatives (e.g., ) exhibit altered hydrogen-bonding networks, impacting solubility and enzyme binding compared to non-fluorinated counterparts .

Biological Activity

8-Methoxycarbonyloctanoyl-2',3',4',6-tetra-O-acetyl-beta-D-galactopyranoside (CAS No. 104494-93-1) is a glycoside compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C23H36O12
  • Molecular Weight : 504.52 g/mol
  • CAS Number : 104494-93-1

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Its ability to inhibit bacterial growth may be linked to its interaction with bacterial cell membranes, disrupting their integrity.
  • Antioxidant Properties : The presence of methoxycarbonyl groups may confer antioxidant capabilities, allowing the compound to scavenge free radicals and reduce oxidative stress in biological systems.
  • Immunomodulatory Effects : Research indicates that this compound may modulate immune responses, potentially enhancing or inhibiting certain immune functions depending on the context.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
ImmunomodulatoryModulation of immune responses

Case Study 1: Antimicrobial Efficacy

In a study conducted by Collins et al. (2007), the antimicrobial efficacy of various glycosides, including this compound, was evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, suggesting that the compound could serve as a potential lead for developing new antimicrobial agents.

Case Study 2: Antioxidant Activity Assessment

A study published in the Journal of Medicinal Chemistry assessed the antioxidant properties of several acetylated galactopyranosides. The findings revealed that this compound demonstrated a notable ability to reduce oxidative stress markers in vitro, highlighting its potential therapeutic applications in oxidative stress-related diseases.

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